1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol is a chemical compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring followed by the introduction of dichloroethanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety.
Analyse Chemischer Reaktionen
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the ethanol group to an alkane.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol include:
1-(3-Bromo-2,6-difluorophenyl)-2-methylpropan-1-ol: Differing by the presence of a methyl group instead of dichloroethanol.
2-(3-Bromo-2,6-difluorophenyl)-1-(1,4-dioxan-2-yl)ethanone: Featuring a dioxane ring instead of the ethanol moiety. These compounds share similar structural features but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of halogen atoms and ethanol group, which imparts distinct reactivity and functionality.
Eigenschaften
Molekularformel |
C8H5BrCl2F2O |
---|---|
Molekulargewicht |
305.93 g/mol |
IUPAC-Name |
1-(3-bromo-2,6-difluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-1-2-4(12)5(6(3)13)7(14)8(10)11/h1-2,7-8,14H |
InChI-Schlüssel |
VJVJMQYSLNSOOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(C(Cl)Cl)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.